2-(2-Fluoro-6-methylphenyl)acetic acid

Description

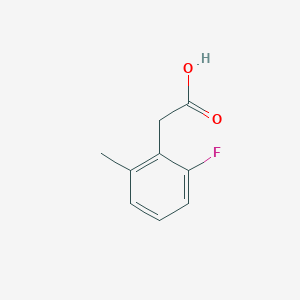

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-6-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQSIPPAGRBFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-28-9 | |

| Record name | 2-(2-fluoro-6-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of 2 2 Fluoro 6 Methylphenyl Acetic Acid

Established Synthetic Routes for 2-(2-Fluoro-6-methylphenyl)acetic acid

Established routes to this compound focus on the sequential or convergent assembly of the molecule. This typically involves the initial preparation of a correctly substituted benzene (B151609) ring followed by the introduction and elaboration of the acetic acid side chain.

Strategies for Introducing Fluoro and Methyl Groups on the Phenyl Ring

The precise placement of the fluoro and methyl groups on the phenyl ring is critical and dictates the initial synthetic strategy. The ortho-relationship of these groups to the eventual acetic acid side chain requires careful regiochemical control.

Common starting materials for such syntheses include appropriately substituted anilines or toluenes. For instance, 2-Fluoro-6-methylaniline is a key intermediate that can be sourced commercially or synthesized. chemimpex.comsigmaaldrich.comnih.gov The synthesis of this precursor itself can involve several steps. One approach is the nitration of a substituted toluene, followed by reduction of the nitro group to an amine, and subsequent introduction of the fluorine atom via reactions like the Balz-Schiemann reaction. guidechem.com This classic method involves the conversion of an aromatic primary amine to a diazonium salt, which then reacts with fluoroboric acid (HBF4) to form a diazonium fluoroborate precipitate that yields the aryl fluoride (B91410) upon thermal decomposition. guidechem.com

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, where a good leaving group, such as a nitro group, is displaced by a fluoride ion. acs.orgresearchgate.net The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups on the aromatic ring. researchgate.net The relative positions of the existing substituents direct the position of the incoming groups, a factor that must be managed to achieve the desired 2,6-substitution pattern.

Methods for Carboxylic Acid Moiety Formation

Once a suitable 2-fluoro-6-methylphenyl precursor is obtained, such as 2-fluoro-6-methylbenzyl halide, several classical methods can be employed to construct the carboxylic acid moiety.

Hydrolysis of Benzyl (B1604629) Cyanide: This is a widely used, two-step method. The precursor, for example, 2-fluoro-6-methylbenzyl bromide, is first reacted with a cyanide salt (e.g., KCN) to form the corresponding benzyl cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired phenylacetic acid. This route is effective, though it involves the use of highly toxic cyanide reagents.

Carbonylation of Benzyl Halides: A more direct approach involves the reaction of a benzyl halide with carbon monoxide in the presence of a transition metal catalyst. google.comsciengine.comjenergychem.com This method forms the carboxylic acid or its ester directly. Various catalytic systems, often based on palladium or cobalt, have been developed to facilitate this transformation under varying pressures and temperatures. google.comsciengine.comresearchgate.net

Oxidation of Phenylacetaldehydes or Phenethyl Alcohols: If 2-(2-fluoro-6-methylphenyl)acetaldehyde or 2-(2-fluoro-6-methylphenyl)ethanol are accessible, they can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide. guidechem.com

Synthesis from Precursor Molecules (e.g., benzylamine (B48309) derivatives, malonic acid derivatives)

The synthesis can also commence from precursors where the side chain is built up methodically.

From Benzylamine Derivatives: 2-Fluoro-6-methylaniline is a key precursor. chemimpex.com It can be converted into a diazonium salt, which can then undergo reactions like the Sandmeyer reaction to introduce a chloromethyl or bromomethyl group. From this benzyl halide, the carboxylic acid can be formed as described in section 2.1.2.

From Malonic Acid Derivatives: The malonic ester synthesis is a versatile method for preparing carboxylic acids. wikipedia.orglibretexts.org This route involves reacting a suitable benzyl halide (e.g., 2-fluoro-6-methylbenzyl bromide) with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. wikipedia.orgmasterorganicchemistry.com This forms an alkylated malonic ester. Subsequent saponification (ester hydrolysis) followed by acidification and heating leads to decarboxylation, yielding the desired 2-(substituted-phenyl)acetic acid. libretexts.orgmasterorganicchemistry.com A significant drawback of this method is the potential for dialkylation, which can complicate product separation and lower yields. wikipedia.org

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry aims to improve efficiency, reduce reaction times, and enhance safety, leading to the development of advanced protocols for the synthesis of phenylacetic acid derivatives.

Microwave-Assisted Synthetic Protocols for Related Compounds

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. numberanalytics.com These benefits include dramatically reduced reaction times, increased reaction rates and yields, and improved energy efficiency. numberanalytics.commorressier.comrsc.org

While specific microwave-assisted protocols for this compound are not extensively documented, the technology has been successfully applied to key transformations in the synthesis of related carboxylic acids and their derivatives.

Amide and Thioester Formation: Microwave irradiation has been used for the direct synthesis of amides and thioesters from carboxylic acids, significantly shortening reaction times. mdpi.comacs.org This demonstrates the utility of MAOS in the derivatization of the final product.

Decarboxylation Reactions: Microwave technology can accelerate decarboxylative coupling reactions, which are powerful methods for forming new chemical bonds. rsc.org

Hydrolysis Reactions: The hydrolysis of esters to form carboxylic acids can be efficiently achieved using microwave assistance. numberanalytics.com

The principles of MAOS suggest that many of the traditional steps in the synthesis of this compound, such as nitrile hydrolysis or ester saponification, could be significantly accelerated through the application of microwave energy.

Catalytic Systems in the Synthesis of Phenylacetic Acid Derivatives

The carbonylation of benzyl derivatives is a prominent example of a catalytically driven synthesis of phenylacetic acids. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

Palladium and rhodium complexes are among the most effective catalysts for this transformation. For example, the carbonylation of benzyl chloride can be performed under normal pressure using a palladium catalyst like Dichloro-bis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂). sciengine.comjenergychem.com

The table below summarizes findings from a study on the synthesis of phenylacetic acid via carbonylation of benzyl chloride, highlighting the optimization of reaction conditions.

Table 1: Optimization of Reaction Conditions for Catalytic Carbonylation of Benzyl Chloride

| Parameter | Variation | Phenylacetic Acid Yield (%) | Catalyst Stability | Reference |

|---|---|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ | 97.6 | Good | sciengine.com |

| PdCl₂ | 85.2 | Poor | sciengine.com | |

| Catalyst Amount | 0.10 g | 90.5 | - | sciengine.com |

| 0.15 g | 97.6 | - | sciengine.com | |

| 0.20 g | 97.8 | - | sciengine.com | |

| Temperature | 40°C | 85.3 | - | sciengine.com |

| 50°C | 97.6 | - | sciengine.com | |

| 60°C | 95.2 | - | sciengine.com | |

| Solvent | n-butyl alcohol | 97.6 | - | sciengine.com |

| Toluene | 60.5 | - | sciengine.com |

Data sourced from a study on the carbonylation of benzyl chloride under normal pressure. sciengine.comjenergychem.com

The optimal conditions were found to be using 0.15 g of Pd(PPh₃)₂Cl₂ with 0.24 g of additional triphenylphosphine (B44618) (PPh₃) ligand in n-butyl alcohol at 50°C for 3 hours, which resulted in a 97.6% yield. sciengine.comjenergychem.com The additional phosphine (B1218219) ligand was found to enhance both the yield and the stability of the catalyst. sciengine.com Rhodium and iridium complexes have also been shown to catalyze the carbonylation of benzyl alcohols to produce phenylacetic acids. koreascience.kr These advanced catalytic systems provide milder and more efficient alternatives to traditional stoichiometric methods.

Reaction Mechanisms and Pathways Involving this compound

Detailed mechanistic studies specifically investigating the functional group transformations and stereochemical aspects of this compound are not extensively documented in publicly available scientific literature. This compound is primarily recognized as a chemical intermediate, and as such, the focus of existing literature is often on its synthesis and use in subsequent reactions rather than on fundamental mechanistic investigations of its own transformations. However, by applying established principles of organic chemistry, we can infer the likely mechanisms for its key reactions.

Mechanistic Investigations of Functional Group Transformations

The primary functional group available for transformation in this compound is the carboxylic acid moiety. Common transformations include esterification, amidation, and reduction.

Esterification: The conversion of the carboxylic acid to an ester, typically under acidic conditions (e.g., Fischer esterification), proceeds via a well-established nucleophilic acyl substitution mechanism.

Step 1: Protonation. The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic Attack. A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Step 3: Proton Transfer. A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Step 4: Elimination. The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Step 5: Deprotonation. The protonated ester is deprotonated by a base (such as water or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

The ortho-fluoro and ortho-methyl substituents on the phenyl ring can exert steric hindrance, potentially slowing the rate of reaction compared to un-substituted phenylacetic acid. The electronic effect of the fluorine atom (inductive withdrawal) may slightly increase the electrophilicity of the carbonyl carbon.

Amidation: The formation of an amide from the carboxylic acid typically requires activation, as amines are less reactive nucleophiles than alcohols. A common method involves converting the carboxylic acid to a more reactive acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Mechanism with an Acyl Chloride Intermediate:

The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂).

The resulting acyl chloride is highly electrophilic and reacts readily with an amine. The amine's lone pair of electrons attacks the carbonyl carbon, leading to a tetrahedral intermediate.

This intermediate collapses, expelling the chloride ion as a leaving group and forming the amide. A final deprotonation step by another amine molecule yields the neutral amide.

Stereochemical Aspects and Chiral Synthesis (if applicable to specific derivatives)

This compound itself is an achiral molecule. Chirality can be introduced by creating a stereocenter, most commonly by substituting one of the α-hydrogens (the hydrogens on the carbon adjacent to the phenyl ring and the carboxyl group). For instance, the synthesis of an α-amino acid or an α-hydroxy acid derivative from this starting material would generate a chiral product.

While specific methods for the asymmetric synthesis of derivatives from this compound are not detailed in the literature, general strategies for the asymmetric synthesis of α-substituted phenylacetic acids can be applied.

Chiral Auxiliary-Mediated Synthesis: One common approach involves attaching a chiral auxiliary to the carboxylic acid group to form an amide or ester. The steric bulk of the auxiliary directs the approach of an electrophile (e.g., in an enolate alkylation reaction) to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched product. mdpi.com

The table below outlines the key stereochemical concepts relevant to the synthesis of such derivatives.

| Concept | Description | Relevance to Derivatives of this compound |

| Stereoselective Reaction | A reaction in which one stereoisomer is formed or destroyed in preference to all others that might be. masterorganicchemistry.com | In the synthesis of a chiral derivative, a stereoselective process would yield a mixture of enantiomers or diastereomers in unequal amounts. |

| Stereospecific Reaction | A reaction in which stereochemically different starting materials react to give stereochemically different products. masterorganicchemistry.com | If a chiral starting material derived from this compound were used, a stereospecific reaction would predictably lead to a product with a specific configuration. |

| Enantioselectivity | A reaction that produces one enantiomer in preference to the other. | The goal of chiral synthesis would be to achieve high enantioselectivity in the formation of α-substituted derivatives. |

| Diastereoselectivity | A reaction that produces one diastereomer in preference to the other. | This is often the immediate outcome when using a chiral auxiliary, where the auxiliary creates diastereomeric transition states of different energies. |

For example, to synthesize a chiral α-alkyl derivative, the parent acid could be reacted with a chiral oxazolidinone (an Evans auxiliary). The resulting amide could then be deprotonated to form an enolate, and the chiral auxiliary would sterically block one face of the enolate. Alkylation with an alkyl halide would proceed from the less hindered face, leading to a high degree of diastereoselectivity. Finally, hydrolysis of the amide bond would remove the auxiliary, yielding the desired enantiomerically enriched α-alkyl-2-(2-fluoro-6-methylphenyl)acetic acid.

Computational and Theoretical Investigations of 2 2 Fluoro 6 Methylphenyl Acetic Acid

Molecular Modeling and Simulation Approaches

Frontier Molecular Orbital (FMO) Theory Applications and Charge Distribution Analysis:Information regarding the HOMO-LUMO energy gap, charge distribution, and other electronic properties derived from FMO analysis for this compound is absent from the available literature.

Further research or original computational studies would be required to generate the specific data needed to thoroughly address these topics for 2-(2-Fluoro-6-methylphenyl)acetic acid.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds

The development of predictive QSAR models for anti-inflammatory agents related to this compound involves the calculation of various molecular descriptors. These descriptors quantify different aspects of a molecule's structure and properties, which are then correlated with biological activity, typically the inhibition of cyclooxygenase (COX) enzymes. The goal is to create a statistically significant model that can predict the activity of novel compounds based on their calculated descriptors.

These models are often developed using statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques. The resulting equations provide a quantitative understanding of how different molecular features contribute to the anti-inflammatory effect.

Key Molecular Descriptors in QSAR Models for Related Anti-inflammatory Compounds:

| Descriptor Category | Specific Descriptors | Relevance to Anti-inflammatory Activity |

| Electronic Descriptors | - Highest Occupied Molecular Orbital (HOMO) energy- Lowest Unoccupied Molecular Orbital (LUMO) energy- Dipole moment- Atomic charges | Influence the ability of the molecule to participate in electronic interactions, such as charge transfer with the receptor active site. |

| Steric Descriptors | - Molecular volume- Molecular surface area- Molar refractivity- Sterimol parameters | Describe the size and shape of the molecule, which are crucial for fitting into the binding pocket of the target enzyme. |

| Hydrophobic Descriptors | - LogP (Octanol-water partition coefficient)- Hydrophobic field contributions (in 3D-QSAR) | Quantify the lipophilicity of the compound, which affects its ability to cross cell membranes and interact with hydrophobic regions of the receptor. |

| Topological Descriptors | - Connectivity indices- Shape indices | Numerically describe the atomic connectivity and branching of the molecule, providing a simplified representation of its structure. |

In studies of related non-steroidal anti-inflammatory drugs (NSAIDs), it has been observed that a combination of these descriptors often yields the most predictive QSAR models. For instance, in the analysis of a series of phenylacetate (B1230308) derivatives, electronic and hydrophobic parameters were found to be significant in correlating with their anti-inflammatory activity. Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on biphenyl (B1667301) acetic acid derivatives have highlighted the importance of steric and hydrophobic fields in determining their inhibitory potency against COX enzymes.

Computational methods are also employed to assess how compounds like this compound interact with their biological targets and to predict their potential bioavailability. These assessments are crucial in the early stages of drug discovery for prioritizing candidates for further development.

Molecular Interactions:

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to its target protein. For anti-inflammatory phenylacetic acid derivatives, the primary targets are the cyclooxygenase enzymes, COX-1 and COX-2. Docking studies help to elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the inhibitory activity.

Predicted Bioavailability Parameters (ADME Properties):

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in assessing the potential bioavailability and drug-likeness of a compound. While specific experimental data for this compound is not presented here, a computational assessment of related compounds would typically involve the calculation of the parameters listed in the table below.

Commonly Predicted Bioavailability and Drug-Likeness Parameters:

| Parameter | Description | Typical Predicted Value Range for Orally Bioavailable Drugs |

| Molecular Weight (MW) | The mass of one molecule of the substance. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | -0.4 to +5.6 |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O or N). | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O or N) with lone pairs. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | < 140 Ų |

| Number of Rotatable Bonds | A measure of molecular flexibility. | ≤ 10 |

These parameters are often used in conjunction with rules of thumb, such as Lipinski's Rule of Five, to quickly assess the potential for a compound to be an orally active drug. For a compound like this compound, computational models would likely predict it to have favorable drug-like properties based on its relatively small size and the presence of functional groups common in many NSAIDs.

Medicinal Chemistry and Structure Activity Relationship Studies of 2 2 Fluoro 6 Methylphenyl Acetic Acid Derivatives

Design Principles for Novel 2-(2-Fluoro-6-methylphenyl)acetic acid Analogues

The design of new analogues of this compound is guided by established medicinal chemistry principles. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties by systematically modifying the parent structure.

The fluorine atom at the 2-position can be replaced by other classical bioisosteres. For instance, substituting fluorine with other halogens like chlorine or bromine can modulate the electronic and steric properties of the phenyl ring. Non-classical bioisosteres can also be considered. For example, the difluoromethyl group is a known bioisostere of hydroxyl and thiol functionalities, while the 1,1-difluoroethyl group can serve as a replacement for methoxy (B1213986) or thiomethyl groups, offering different electronic and metabolic profiles. acs.org

Similarly, the methyl group at the 6-position can be substituted. Replacing it with other small alkyl groups, such as an ethyl group, would increase lipophilicity. Alternatively, substituting it with an electron-withdrawing group like a trifluoromethyl (CF₃) group would drastically alter the electronic nature of the aromatic ring. The CF₃ group can also serve as a metabolically stable alternative to the methyl group.

The acetic acid side chain is a critical component for modification, as the carboxylic acid group often contributes to poor cell permeability and rapid metabolism. Bioisosteric replacement of the carboxylic acid can lead to improved pharmacokinetic profiles. drughunter.com

Common strategies include replacing the carboxylic acid with other acidic functional groups that have different physicochemical properties. Acyl sulfonamides, for example, can mimic the acidity of carboxylic acids while offering distinct characteristics. drughunter.com Another widely used approach is the introduction of acidic heterocyclic rings, which can act as carboxylic acid mimics. drughunter.com Planar heterocycles like 5-oxo-1,2,4-oxadiazoles, related thiadiazoles, and tetrazoles have been successfully employed as lipophilic alternatives to carboxylic acids, often leading to enhanced oral bioavailability. drughunter.com

Other modifications can involve forming esters or amides. Esterification of the phenylacetic acid with various alcohols, such as tert-butyl alcohol, can produce prodrugs that may improve absorption. researchgate.net Amide formation, by coupling the acid with amines, can introduce new interaction points for target binding and alter the molecule's solubility and stability. Heterocyclic rings such as triazoles or oxadiazoles (B1248032) can also serve as metabolically stable amide bioisosteres. drughunter.com

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule to discover structurally novel compounds that retain similar biological activity. nih.gov This approach is used to overcome issues with a current chemical series, such as poor pharmacokinetics or toxicity, or to generate new intellectual property. dundee.ac.uk For the this compound scaffold, this could involve replacing the phenyl ring with a different aromatic or heteroaromatic core, such as a thiophene (B33073) or pyridine (B92270) ring. nih.gov Isosteric replacement of a phenyl ring with thiophene, for example, has proven to be a successful strategy in developing better medicines. nih.gov

Molecular hybridization is another important design strategy that combines two or more pharmacophoric moieties from different bioactive substances to create a new hybrid molecule. nih.gov This new entity may exhibit improved biological activity compared to the original molecules. The this compound moiety can be hybridized with other known active scaffolds. For instance, N-acyl hydrazones (NAH) are known for their broad biological activities and ease of synthesis, making them suitable partners for hybridization to modulate inflammatory responses. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are fundamental to understanding how chemical structure influences a molecule's biological activity and physicochemical properties, respectively.

The arrangement of substituents on the phenyl ring has a profound impact on biological activity. Even minor changes, such as moving a substituent to a different position, can lead to significant shifts in potency and selectivity. In a study on related aryl acetamide (B32628) triazolopyridazines, the position of the fluorine atom on the phenyl ring was found to cause a 1000-fold shift in potency between regioisomers. nih.gov

Specifically, compounds with a fluorine atom at the 4-position showed a 20-fold improvement in the half-maximal effective concentration (EC₅₀) compared to certain analogues. nih.gov In contrast, introducing a fluorine atom at the 2-position resulted in a significant decrease in potency, and 2-substituted compounds were generally found to be inactive in that particular series. nih.gov This highlights the critical importance of substituent placement. The study also confirmed that electron-withdrawing groups on the aryl ring were generally preferred over electron-donating groups for maintaining high potency. nih.gov

| Compound | Substitution Pattern | EC₅₀ (μM) | Relative Potency Change |

|---|---|---|---|

| Analogue 1 | 3-CF₃ (non-fluorinated) | 1.1 | Reference |

| Analogue 2 | 3-CF₃, 2-F | >25 | Significant Decrease |

| Analogue 3 | 3-CF₃, 4-F | 0.07 | 20-fold Increase |

The introduction of fluorine into a molecule is a widely used strategy in medicinal chemistry due to its unique properties. researchgate.net Fluorine is the most electronegative element, yet it is small in size, allowing it to act as a bioisostere for hydrogen. researchgate.netnih.gov Its introduction can have a significant impact on a molecule's physical, chemical, and biological properties. researchgate.net

Fluorination can modulate biological activity in several ways:

Metabolic Stability : Fluorine can block sites of metabolism. By replacing a hydrogen atom with a fluorine atom at a position susceptible to oxidative metabolism by cytochrome P450 enzymes, the metabolic stability of the compound can be enhanced.

Binding Affinity : The strong C-F bond can lead to favorable interactions with biological targets. Fluorine can participate in hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity of the molecule to its target receptor or enzyme. researchgate.net

Conformational Control : The presence of a fluorine atom can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a biological target.

Studies have demonstrated that the site of fluorination can dramatically alter biological function and selectivity. For example, in norepinephrine (B1679862) analogues, the position of the fluorine substituent determines the compound's affinity and specificity for α- versus β-adrenergic receptors. nih.gov Similarly, in other series, fluorine substitution has been shown to change the antimutagenic properties of compounds and, in some cases, reduce toxicity. nih.govnih.gov The remarkable role of fluorine is evident in how its precise placement can lead to vast differences in biological potency. nih.gov

Rational Drug Design Methodologies for Related Compounds

Rational drug design for phenylacetic acid derivatives, including those structurally similar to this compound, leverages computational and theoretical approaches to predict and optimize the interaction of these molecules with biological targets. These methods are broadly categorized into ligand-based and structure-based approaches. Given the wealth of information on existing non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive phenylacetic acids, ligand-based methods are particularly valuable.

Ligand-based drug design (LBDD) is a powerful strategy employed when the three-dimensional structure of the biological target is unknown or not well-defined. nih.gov This approach relies on the analysis of a set of molecules known to interact with the target of interest to derive a model that explains their biological activity. For phenylacetic acid derivatives, which are known to interact with enzymes such as cyclooxygenases (COX), LBDD can help in identifying new potential targets or in optimizing interactions with known ones. nih.govnih.gov

One of the primary LBDD techniques is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of anti-inflammatory phenylacetic acid analogs, a pharmacophore model might include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor (the carboxylic acid group), and specific spatial relationships between these features.

A study on phenylacetic acid regioisomers identified a novel N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore that confers dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov Molecular modeling suggested that this specific pharmacophoric group could fit into the secondary pocket of the COX-2 enzyme, contributing to its selectivity. nih.gov

Table 1: Representative Pharmacophore Features for Phenylacetic Acid Derivatives with Anti-inflammatory Activity

| Pharmacophore Feature | Description | Potential Role in Target Binding |

| Aromatic Ring | The phenyl group, which can be substituted. | Engages in hydrophobic interactions within the active site of enzymes like COX. |

| Hydrogen Bond Acceptor | The carboxylate group of the acetic acid moiety. | Forms crucial hydrogen bonds with amino acid residues (e.g., Arginine) in the target's active site. |

| Hydrophobic Feature | Substituents on the phenyl ring, such as the methyl group. | Can enhance binding affinity by occupying hydrophobic pockets within the target protein. |

| Hydrogen Bond Donor | Not typically present in the parent structure but can be introduced in derivatives. | Could form additional hydrogen bonds to improve binding affinity and selectivity. |

This table is illustrative and represents common pharmacophoric features identified in studies of various anti-inflammatory phenylacetic acid derivatives.

Quantitative Structure-Activity Relationship (QSAR) analysis is another cornerstone of LBDD. QSAR models are mathematical equations that correlate the chemical or physical properties of a series of compounds with their biological activities. nih.gov For instance, a QSAR study on the anti-inflammatory drug amfenac, a benzoylphenylacetic acid, revealed that the π-electron density of the second aromatic ring was the most significant parameter for its anti-inflammatory activity, suggesting a charge transfer interaction with the receptor. nih.gov Such studies provide valuable insights into the electronic and steric requirements for optimal activity in this class of compounds.

Computational screening, also known as virtual screening, is a technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based (requiring a 3D structure of the target) or ligand-based. In the context of phenylacetic acid derivatives, both methods are applicable, especially for well-characterized targets like COX-2. nih.goveasychair.org

Virtual library design involves the creation of a large, diverse set of virtual compounds that can be computationally screened. For phenylacetic acid derivatives, a virtual library could be generated by systematically modifying the substituents on the phenyl ring, altering the acetic acid side chain, or replacing the phenyl ring with other aromatic systems. The goal is to explore a vast chemical space to identify novel structures with potentially improved properties.

A common strategy is to design libraries of compounds that can be synthesized using established chemical reactions. For example, a virtual library could be designed around a phenylacetic acid scaffold with various commercially available aldehydes and amines to create a diverse set of derivatives through multi-component reactions.

Table 2: Illustrative Virtual Library Design for Phenylacetic Acid Derivatives Targeting COX-2

| Scaffold | R1 Substituents (Virtual) | R2 Substituents (Virtual) | Resulting Virtual Compounds |

| 2-Phenylacetic acid | -H, -F, -Cl, -CH3, -OCH3 | -H, -CH3, -C2H5 | 15 |

| 2-(2-Fluorophenyl)acetic acid | -H, -Cl, -Br, -CF3 | -H, -CH3, -C2H5 | 12 |

| 2-(2,6-Difluorophenyl)acetic acid | -H, -CH3, -NO2 | -H, -CH3 | 6 |

This table provides a simplified example of how a virtual library can be constructed by combining different scaffolds and substituents for computational screening.

Once a virtual library is created, these compounds are then screened using computational methods. Ligand-based virtual screening would involve comparing the virtual compounds to a known pharmacophore model or using similarity searching to find molecules that are structurally similar to known active compounds. Structure-based virtual screening would involve docking each compound from the virtual library into the active site of a target protein, such as COX-2, and scoring their potential binding affinity. easychair.org For instance, a high-throughput virtual screening of over 12,000 ligands against the COX-2 receptor was performed to identify potent inhibitors, with the most promising candidates further analyzed using molecular dynamics simulations to confirm their binding stability. easychair.org

Through these iterative cycles of design, screening, and analysis, medicinal chemists can prioritize the synthesis of compounds that have the highest probability of being active, thereby accelerating the drug discovery process for new anti-inflammatory agents based on the this compound scaffold.

In Vitro Biological Activity Profiling and Mechanistic Exploration

In Vitro Biological Screening Methodologies

Cell-based assays are crucial for determining how a compound like 2-(2-Fluoro-6-methylphenyl)acetic acid or its analogues modulate specific cellular targets. A primary area of investigation for phenylacetic acid derivatives has been their anti-inflammatory potential, which is often linked to the inhibition of cyclooxygenase (COX) enzymes. dergipark.org.trmdpi.com In vitro assays using purified COX-1 and COX-2 enzymes are employed to determine the inhibitory concentration (IC50) and the selectivity of the compounds. mdpi.com For example, novel phenoxy acetic acid derivatives have been designed and synthesized with the aim of selectively inhibiting COX-2, which is a key enzyme in the inflammatory pathway responsible for converting arachidonic acid into prostaglandins. mdpi.com Fluorometric assays are one method used to detect the inhibition of COX enzymes by measuring the formation of prostaglandin (B15479496) intermediates. dergipark.org.tr This approach allows researchers to identify compounds that may offer anti-inflammatory benefits with a potentially reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov

The antimicrobial properties of derivatives of this compound have been evaluated against a range of pathogenic microorganisms. Standard in vitro methods, such as the broth microdilution assay and the filter paper disc diffusion method, are used to determine the Minimum Inhibitory Concentration (MIC) of these compounds. dergipark.org.trresearchgate.net The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com

| Compound/Derivative Type | Microorganism | Assay Method | Observed Activity (e.g., MIC) |

|---|---|---|---|

| Phenylacetic acid | Pythium ultimum | Broth Dilution | Inhibited at 10-50 µg/mL nih.gov |

| Phenylacetic acid | Phytophthora capsici | Broth Dilution | Inhibited at 10-50 µg/mL nih.gov |

| Thiazole-phenylacetic acid derivative (2d) | Bacterial strains | Microbroth Dilution | Activity comparable to chloramphenicol (B1208) dergipark.org.tr |

| 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives | Gram-positive & Gram-negative bacteria, Yeasts | Disk-diffusion | Variable inhibition zones reported researchgate.net |

In vitro models are essential for evaluating the anti-inflammatory potential of compounds like this compound. A common model involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. mdpi.commdpi.com LPS stimulation leads to the production of various inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.commdpi.com

The anti-inflammatory activity of a test compound is assessed by its ability to inhibit the production of these mediators. For example, studies on related herbal formulations have shown significant inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages. mdpi.com The levels of these molecules are typically quantified in the cell culture supernatant using methods like the Griess assay for NO and enzyme-linked immunosorbent assays (ELISA) for cytokines. mdpi.comresearchgate.net A reduction in these inflammatory markers indicates that the compound may have therapeutic potential for inflammatory conditions. accscience.comresearchgate.net

The cytotoxic potential of derivatives of this compound against various cancer cell lines has also been a focus of in vitro research. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the effect of a compound on cell viability and proliferation. nih.govscience.govspringernature.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.govnih.gov

Various derivatives of phenylacetic acid have been synthesized and screened for their anti-cancer activity against human cancer cell lines, such as breast cancer (MCF-7), colon cancer (HCT-116), and non-small cell lung cancer (A549). core.ac.uknih.govnih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. mdpi.com For example, certain 2-arylbenzoxazole-5-acetic acid derivatives have shown promising cytotoxic activity against the MCF-7 cell line. core.ac.uk Some compounds have demonstrated broad-spectrum antitumor activity against a wide range of cancer cell lines. nih.gov

| Compound/Derivative Type | Cancer Cell Line | Assay Method | Observed Activity (e.g., IC50) |

|---|---|---|---|

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | A549 (Lung) | MTT Assay | IC50 = 3.22 µM nih.gov |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | HCT-116 (Colon) | MTT Assay | IC50 = 2.71 µM nih.gov |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (5) | MCF-7 (Breast) | MTT Assay | Promising cytotoxicity reported core.ac.uk |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid (10) | MCF-7 (Breast) | MTT Assay | Promising cytotoxicity reported core.ac.uk |

Exploration of Molecular Mechanisms of Action (in vitro)

Identifying the specific molecular targets is a critical step in understanding a compound's mechanism of action. dovepress.comfrontiersin.org For phenylacetic acid derivatives with anti-inflammatory properties, the primary molecular targets investigated are the cyclooxygenase (COX) enzymes. dergipark.org.trmdpi.com In vitro enzyme inhibition assays using purified COX-1 and COX-2 are the gold standard for validating these targets. These assays not only confirm inhibition but also determine the selectivity of the compound for each isozyme, which is a key factor in developing safer anti-inflammatory drugs. mdpi.comnih.gov

In the context of anti-cancer activity, if a compound induces apoptosis (programmed cell death), further in vitro studies are conducted to validate the molecular targets within the apoptotic pathway. This can involve measuring the expression and activity of key proteins such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, as well as caspases (caspase-3 and caspase-9) and the tumor suppressor protein p53. nih.gov For instance, a pyridine-urea derivative was found to induce apoptosis in HCT-116 cells by decreasing the expression of Bcl-2 and increasing the expression of Bax, cytochrome C, p53, and caspases. nih.gov Such studies provide crucial insights into the molecular mechanisms by which these compounds exert their cytotoxic effects. mdpi.com

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the in vitro biological activity, metabolic fate, or biotransformation of the chemical compound “this compound.”

The requested article structure is highly specific, focusing on detailed experimental results such as the modulation of intracellular signaling pathways, metabolic stability metrics from liver microsome assays, and the identification of metabolites and metabolizing enzymes. Unfortunately, dedicated studies reporting these specific findings for "this compound" could not be located in accessible scientific journals, patents, or databases.

While general methodologies for conducting such research are well-documented for other compounds unl.eduresearchgate.netmdpi.com, and studies exist for structurally related but distinct molecules like diclofenac (B195802) nih.govnih.gov, this information cannot be extrapolated to "this compound" without compromising scientific accuracy.

Therefore, it is not possible to generate the requested article as the necessary, specific data for "this compound" is not present in the available scientific literature. Content for the specified outline sections—including data tables on signaling pathways, metabolic stability, and biotransformation—cannot be produced.

Future Directions and Research Perspectives for 2 2 Fluoro 6 Methylphenyl Acetic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

The industrial-scale production of 2-(2-Fluoro-6-methylphenyl)acetic acid necessitates the development of synthetic routes that are not only efficient but also environmentally benign. While methods like Palladium-catalyzed Suzuki coupling reactions are viable for synthesizing substituted phenylacetic acids, they often present challenges in terms of moderate yields, especially with electron-withdrawing groups. inventivapharma.com Future research should focus on green chemistry principles to refine these processes.

Key areas for development include:

Catalyst Innovation: Exploring novel, highly efficient catalysts, such as N-heterocyclic carbene–palladium complexes, which have shown promise in the synthesis of related compounds. inventivapharma.com

Biocatalysis: Investigating enzymatic or microbial transformations. For instance, the use of amidases for asymmetric cyclization has been demonstrated as a sustainable strategy for producing chiral fluorolactam derivatives and could be adapted for aryl acetic acid synthesis. rsc.org

Flow Chemistry: Implementing continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processes.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

A comparative analysis of potential synthetic routes is presented below.

| Methodology | Potential Advantages | Research Focus |

| Improved Suzuki Coupling | High versatility, well-established | Development of more robust catalysts, optimization of reaction conditions for ortho-substituted substrates. inventivapharma.com |

| Meerwein Arylation | Utilizes different starting materials (anilines) | Optimization of reaction steps to improve overall yield and reduce hazardous reagents. google.com |

| Diazotization-Addition | Avoids expensive noble metal catalysts | Gentle reaction conditions suitable for large-scale production. google.com |

| Enzymatic Resolution | High enantioselectivity, sustainable | Identification and engineering of specific enzymes (e.g., lipases, esterases) for kinetic resolution. |

Application of Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry offers a powerful toolkit to accelerate the drug discovery process by predicting the properties and biological activities of novel molecules, thereby reducing reliance on costly and time-consuming empirical screening. longdom.org For this compound, computational studies can guide the rational design of derivatives with enhanced potency and selectivity.

Future computational research should involve:

Molecular Docking: These studies can predict the binding affinity and orientation of this compound derivatives within the active sites of various biological targets, such as enzymes and proteins. researchgate.netnih.gov Phenylacetic acid derivatives have shown potential as inhibitors of targets like Pim kinase and urease enzymes in docking studies. jspae.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, helping to identify key molecular descriptors for potency.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, which is crucial for minimizing late-stage failures in drug development. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, confirming the stability of binding interactions predicted by docking. mdpi.com

The table below illustrates how computational tools can be applied to screen virtual derivatives of the parent compound.

| Computational Tool | Application | Predicted Outcome for Derivatives |

| AutoDock Vina | Molecular Docking | Binding affinity (kcal/mol) and interaction modes with target proteins (e.g., VEGFR-2, Pim kinase). nih.gov |

| SwissADME | ADMET Profiling | Prediction of pharmacokinetic properties (e.g., lipophilicity, water solubility) and drug-likeness. nih.gov |

| DFT (Density Functional Theory) | Electronic Properties | Calculation of molecular orbitals (HOMO/LUMO) and electrostatic potential to understand reactivity. nih.gov |

| GROMACS/AMBER | MD Simulation | Stability of ligand-protein complexes over time, conformational changes. mdpi.com |

Strategic Expansion of Biological Activity Spectrum through Rational Derivatization

Rational derivatization of the this compound core is a key strategy to broaden its biological activity and identify new therapeutic applications. longdom.org Structure-activity relationship (SAR) studies of related compounds have shown that the position and nature of substituents on the phenyl ring dramatically influence potency and target specificity. nih.gov For example, the position of a fluorine atom on the phenyl ring of related aryl acetamide (B32628) compounds can lead to a 1000-fold difference in potency. nih.gov

Future synthetic efforts should focus on:

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazole, acyl sulfonamide) to modulate acidity, lipophilicity, and metabolic stability.

Substitution on the Phenyl Ring: Introducing additional substituents to explore interactions with different sub-pockets of target proteins.

Modification of the Acetic Acid Side Chain: Altering the side chain to optimize pharmacokinetic properties or introduce new interaction points.

| Derivative Class | Modification Rationale | Potential Biological Target(s) |

| Amide Derivatives | Improve cell permeability and introduce new hydrogen bonding interactions. | Kinases, Proteases |

| Ester Prodrugs | Enhance oral bioavailability. | Varied, based on the active parent acid. |

| Additional Halogenation | Modulate electronic properties and metabolic stability. The role of fluorine is known to be remarkable in the potency of similar compounds. nih.gov | Ion Channels, Nuclear Receptors |

| Heterocyclic Analogs | Introduce novel scaffolds for improved target engagement and patentability. | mPGES-1, various enzymes. nih.gov |

Exploration of Emerging Therapeutic Avenues Based on Preclinical Findings

While the specific biological targets of this compound are not yet fully elucidated, preclinical studies of structurally similar compounds provide a logical starting point for investigation. For instance, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), BMS-540215, incorporates a 4-fluoro-2-methyl-1H-indol-5-yloxy moiety, highlighting the potential of the fluoro-methylphenyl scaffold in oncology. nih.gov

Future preclinical research should investigate the efficacy of this compound and its optimized derivatives in models of:

Oncology: Given the activity of related compounds, initial screening against cancer cell lines and in tumor xenograft models is warranted. nih.govnih.gov Targets could include receptor tyrosine kinases like VEGFR-2.

Inflammation: Phenylacetic acids are precursors to well-known anti-inflammatory drugs. youtube.com Derivatives could be tested for inhibitory activity against enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key target in inflammation. nih.gov

Infectious Diseases: The antimicrobial properties of phenylacetic acid are known, and novel derivatives could be screened against various bacterial and fungal strains. youtube.comnih.gov

Integration of Multi-disciplinary Research Strategies for Comprehensive Characterization

A holistic understanding of this compound requires a collaborative, interdisciplinary approach. Integrating expertise from various scientific fields is essential to build a complete profile of the compound and its derivatives, from molecular properties to in vivo effects.

A comprehensive characterization strategy would involve:

Medicinal Chemistry: To design and synthesize novel analogs with improved properties. longdom.org

Structural Biology: To determine the three-dimensional structures of derivatives in complex with their biological targets using techniques like X-ray crystallography. longdom.org

In Vitro and In Vivo Pharmacology: To assess the biological activity, efficacy, and pharmacokinetic profiles of new compounds. nih.gov

Computational Science: To guide the design process, analyze data, and build predictive models. longdom.org

This integrated approach ensures that lead compounds are thoroughly vetted at each stage of the discovery pipeline, increasing the probability of identifying a successful clinical candidate.

Q & A

Advanced Research Question

- Docking studies : Model interactions between the acetic acid moiety and biological targets (e.g., enzymes) to prioritize derivatives with optimal binding .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. methyl) with bioactivity metrics like IC₅₀ .

- Reaction pathway prediction : Tools like PubChem’s computed properties (e.g., pKa, logP) inform solubility and metabolic stability .

What challenges arise in crystallizing this compound, and how does solvent selection impact polymorph formation?

Advanced Research Question

Fluorine's hydrophobicity and steric bulk complicate crystallization:

- Solvent polarity : Low-polarity solvents (e.g., chloroform) favor dense packing, while polar solvents (e.g., DMSO) may induce solvate formation .

- Temperature gradients : Slow cooling from saturated solutions enhances monocrystalline growth, reducing defects .

- Additive screening : Co-crystallizing agents (e.g., crown ethers) can stabilize specific hydrogen-bonding motifs .

How do researchers validate the synthetic route scalability of this compound for preclinical studies?

Basic Research Question

- Pilot-scale trials : Monitor exotherms and mixing efficiency to identify kinetic bottlenecks .

- Purification protocols : Optimize column chromatography (e.g., silica vs. reverse-phase) for >98% purity, critical for toxicity assays .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.